N-Boc-N-bis(PEG3-OH)

Catalog No.
S536798
CAS No.
2093154-01-7
M.F
C21H43NO10
M. Wt
469.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N-bis(PEG3-OH)

CAS Number

2093154-01-7

Product Name

N-Boc-N-bis(PEG3-OH)

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C21H43NO10

Molecular Weight

469.57

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3

InChI Key

KKRPLRNWLDABDZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

N-Boc-N-bis(PEG3-OH)

Description

The exact mass of the compound N-Boc-N-bis(PEG3-OH) is 469.2887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • N-Boc protected amine group: The "Boc" refers to a tert-butyloxycarbonyl protecting group attached to the amine (NH2) functionality. This group ensures the amine remains unreactive during certain chemical modifications but can be selectively removed under acidic conditions [].
  • Linear PEG chain: PEG stands for poly(ethylene glycol). N-Boc-N-bis(PEG3-OH) contains a short, three-unit PEG spacer chain. PEG chains are hydrophilic (water-loving) polymers commonly used to enhance the water solubility and biocompatibility of biomolecules [].
  • Terminal hydroxyl groups: The molecule has two terminal hydroxyl (OH) groups on either end of the PEG spacer. These hydroxyl groups serve as attachment points for further conjugation reactions with other molecules [].
  • Biomolecule conjugation

    N-Boc-N-bis(PEG3-OH) can be used to covalently link various biomolecules, such as proteins, peptides, and drugs, to other molecules or surfaces. The terminal hydroxyl groups allow conjugation to various functional groups present on the target molecule [].

  • Targeted drug delivery

    By attaching a drug molecule to N-Boc-N-bis(PEG3-OH), researchers can leverage the PEG chain's water solubility to improve drug circulation time in the body. Additionally, the linker can be designed to be cleavable under specific conditions, allowing targeted drug release at the desired site of action [].

  • Surface modification

    N-Boc-N-bis(PEG3-OH) can be used to modify the surface properties of materials, such as nanoparticles or biosensors. The hydrophilic PEG chain can prevent unwanted protein adsorption (protein corona formation) on the surface, improving biocompatibility and reducing aggregation [].

N-Boc-N-bis(PEG3-OH) is a specialized compound featuring a branched polyethylene glycol structure with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group. This compound is notable for its versatility in chemical modifications, allowing for a range of functionalizations due to the presence of hydroxy groups that can be substituted with various reactive functional groups. The Boc group serves as a protective moiety that can be removed under acidic conditions, facilitating further

  • Oxidation: The hydroxy groups can be oxidized to yield aldehydes or carboxylic acids, utilizing reagents such as pyridinium chlorochromate or potassium permanganate.
  • Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Hydroxy groups may undergo substitution reactions with halides or azides, employing reagents like thionyl chloride or tosyl chloride.

The biological activity of N-Boc-N-bis(PEG3-OH) is primarily influenced by its ability to modify proteins or other biomolecules through conjugation. The compound's hydrophilic nature, attributed to the polyethylene glycol linker, enhances its solubility in aqueous environments, making it suitable for biological applications. Its effectiveness can vary based on the specific proteins or biotin it conjugates with, impacting molecular and cellular functions significantly.

Synthetic Routes

The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the reaction between polyethylene glycol and tert-butyl dicarbonate in the presence of a base like triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane at room temperature. Following synthesis, purification is often achieved through standard techniques like column chromatography.

Industrial Production

In an industrial context, the production process mirrors laboratory methods but is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability during production.

N-Boc-N-bis(PEG3-OH) finds diverse applications across various fields:

  • Bioconjugation: It serves as a linker for attaching biomolecules, enhancing their solubility and stability.
  • Drug Delivery: The compound's properties make it suitable for formulating drug delivery systems that require controlled release mechanisms.
  • Polymer Synthesis: It acts as a building block for creating polymer-based materials with tailored functionalities .

Studies exploring the interactions of N-Boc-N-bis(PEG3-OH) with proteins reveal that its conjugation can significantly alter the biological properties of the target molecules. The hydrophilic nature of the polyethylene glycol component contributes to increased solubility and potentially improved bioavailability of conjugated drugs. Furthermore, environmental factors such as pH can influence the stability and efficacy of these interactions, particularly due to the deprotection of the Boc group under acidic conditions.

Several compounds share structural similarities with N-Boc-N-bis(PEG3-OH), each possessing unique characteristics:

Compound NameStructure FeaturesUnique Aspects
N-(Boc-PEG3)-N-bis(PEG3-acid)Contains carboxylic acid moietiesUseful for sequential amide coupling reactions
N-(Boc-PEG3)-N-bis(PEG3-azide)Incorporates azide functional groupsEnables strain-promoted alkyne-azide cycloaddition
N-Boc-N-bis(PEG3-NHS ester)Features N-hydroxysuccinimide ester functionalitySuitable for forming stable amide bonds with amines

N-Boc-N-bis(PEG3-OH) stands out due to its dual hydroxy functionalities combined with the Boc protection strategy, allowing for versatile modifications that are not present in some of its counterparts. This versatility enhances its utility in bioconjugation and polymer chemistry compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

469.2887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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